Tiotropium bromide hydrate
Overview
Description
Tiotropium bromide monohydrate is a long-acting antimuscarinic bronchodilator primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . This compound is more specific for the subset of muscarinic receptors commonly found in the lungs than ipratropium .
Mechanism of Action
Tiotropium bromide hydrate, also known as Spiriva or Tiotropium bromide monohydrate, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .
Target of Action
Tiotropium primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscle in the airways, thereby controlling the airflow to the lungs .
Mode of Action
Tiotropium acts as an antimuscarinic bronchodilator . It binds to the M3 muscarinic receptors in the airways, blocking the action of acetylcholine, a neurotransmitter that causes muscle contraction. This action results in the relaxation of smooth muscle and bronchodilation, i.e., widening of the airways .
Biochemical Pathways
The primary biochemical pathway affected by Tiotropium is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 muscarinic receptors, Tiotropium inhibits the contraction of the airway smooth muscle, thus enhancing airflow to the lungs .
Pharmacokinetics
Tiotropium has a bioavailability of 19.5% upon inhalation . It is metabolized in the liver, with 25% of the metabolism occurring via the CYP2D6 and CYP3A4 enzymes . The elimination half-life of Tiotropium is approximately 5-6 days, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of Tiotropium’s action include smooth muscle relaxation and bronchodilation . These effects result in improved airflow to the lungs, reducing symptoms of COPD and asthma such as shortness of breath .
Action Environment
The action, efficacy, and stability of Tiotropium can be influenced by various environmental factors. For instance, the presence of other medications can affect Tiotropium’s metabolism. For example, Chloroquine can decrease the metabolism of Tiotropium, potentially resulting in a higher serum level . Furthermore, patient-specific factors such as genetic variations in the CYP2D6 and CYP3A4 enzymes can also influence the pharmacokinetics and hence the efficacy of Tiotropium .
Biochemical Analysis
Biochemical Properties
Tiotropium Bromide Hydrate acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . It is more specific for the subset of muscarinic receptors commonly found in the lungs than ipratropium .
Cellular Effects
This compound has been shown to significantly improve lung function, health-related quality of life, and exercise endurance, and reduce dyspnea, lung hyperinflation, exacerbations, and use of rescue medication compared with placebo or active comparators .
Molecular Mechanism
The molecular mechanism of this compound involves blocking acetylcholine action on smooth muscle . This action leads to smooth muscle relaxation and bronchodilation, which are critical in the management of COPD and asthma .
Temporal Effects in Laboratory Settings
In short- and long-term randomized, controlled clinical trials of this compound in patients with COPD, it was found to be safe and significantly improved lung function .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, a study showed that combined treatment with low doses of Tiotropium and ciclesonide inhibits airway inflammation and remodeling in a guinea pig model of chronic asthma .
Metabolic Pathways
This compound is metabolized in the liver, with 25% of the metabolism being dependent on CYP2D6 and CYP3A4 .
Transport and Distribution
It is known that it is used by inhalation through the mouth, and its onset typically begins within half an hour and lasts for 24 hours .
Subcellular Localization
Given its mechanism of action on M3 muscarinic receptors located in the airways, it can be inferred that it localizes to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tiotropium bromide monohydrate involves the reaction of 2-thiophen-2-ylacetic acid with 3-oxa-9-azatricyclo[3.3.1.02,4]nonane-7-ol in the presence of a base, followed by bromination . The reaction conditions typically involve mild temperatures to avoid decomposition of the product .
Industrial Production Methods: Industrial production of tiotropium bromide monohydrate is optimized for scalability and efficiency. The process avoids elevated temperatures during reaction, purification, and drying stages to ensure product stability .
Chemical Reactions Analysis
Types of Reactions: Tiotropium bromide monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The bromide ion in tiotropium bromide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tiotropium bromide monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: Studies on its binding affinity to muscarinic receptors help understand receptor-ligand interactions.
Medicine: It is extensively researched for its therapeutic effects in COPD and asthma management.
Industry: The compound is used in the formulation of inhalation products for respiratory diseases.
Comparison with Similar Compounds
Ipratropium Bromide: Another antimuscarinic bronchodilator used in respiratory diseases.
Glycopyrrolate: A muscarinic antagonist with similar applications in COPD and asthma.
Comparison: Tiotropium bromide monohydrate is unique due to its long duration of action and high specificity for M3 receptors in the lungs . This specificity results in more effective bronchodilation with fewer side effects compared to ipratropium bromide . Glycopyrrolate, while effective, does not offer the same duration of action as tiotropium .
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-KFEMZTBUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904820 | |
Record name | Tiotropium bromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139404-48-1, 411207-31-3 | |
Record name | Tiotropium bromide hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tiotropium bromide monohydrate interact with its target and what are the downstream effects?
A1: Tiotropium bromide monohydrate acts as a long-acting muscarinic antagonist, primarily targeting the M3 muscarinic receptors found in the bronchial smooth muscles. [] By blocking the binding of acetylcholine to these receptors, Tiotropium bromide monohydrate inhibits bronchoconstriction, leading to bronchodilation. [] This results in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). [, ]
Q2: What is the molecular formula and weight of Tiotropium bromide monohydrate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that Tiotropium bromide can exist in different crystalline modifications, including a monohydrate form. [] A search of publicly available chemical databases would provide the exact molecular formula and weight.
Q3: What is known about the stability of Tiotropium bromide monohydrate in pressurized metered-dose inhalers (pMDIs)?
A3: Research suggests that Tiotropium bromide has low solubility in hydrofluoroalkane (HFA) propellants commonly used in pMDIs. [] The addition of secondary particulates, such as L-leucine or lactose, can improve the aerosol characteristics and through-life performance of Tiotropium bromide in pMDI formulations. []
Q4: What are the advantages of the Respimat Soft Mist Inhaler (SMI) for delivering Tiotropium bromide compared to traditional pMDIs?
A5: The Respimat SMI is a propellant-free inhaler that generates a fine aerosol mist, potentially leading to improved lung deposition compared to some pMDIs. [, , ] Studies using the Anderson Cascade Impactor indicate a high percentage of inhaled Tiotropium bromide reaching the lungs with the Respimat SMI. []
Q5: How does the addition of a facemask affect drug delivery with the Respimat SMI?
A6: In vitro studies using an 8-stage Andersen cascade impactor reveal that while the addition of a facemask with an ODAPT adapter to the Respimat SMI can lead to some drug loss within the add-ons, the fine particle fraction remains comparable to that without the add-ons. []
Q6: What is the clinical efficacy of Tiotropium bromide in treating COPD patients with different disease severity?
A7: Clinical trials, including the RUSSE study, demonstrate that Tiotropium bromide provides significant improvements in lung function parameters like FEV1 and FVC in COPD patients across all severities. [] This indicates the efficacy of Tiotropium bromide in managing COPD regardless of disease progression.
Q7: Has the combination of Tiotropium bromide with other COPD medications been investigated?
A8: Several studies have explored the effects of combining Tiotropium bromide with other COPD treatments. For example, combining Tiotropium bromide with Salmeterol/Fluticasone Propionate has been shown to improve lung function, inspiratory capacity, and blood gas indices in COPD patients, leading to better quality of life. []
Q8: Are there any studies examining the long-term effects of Tiotropium bromide treatment in COPD patients?
A9: A long-term (9 months) study on patients with stage II and III COPD revealed that treatment with Tiotropium bromide led to improvement in clinical symptoms, lung function, arterial oxygen saturation, and exercise capacity. [] These findings highlight the potential benefits of long-term Tiotropium bromide use in managing COPD.
Q9: Is Tiotropium bromide considered a cost-effective treatment option for COPD?
A11: Pharmacoeconomic analyses suggest that Tiotropium bromide treatment for COPD, even from the early stages (GOLD II), offers good value for money. [] While the initial cost of Tiotropium bromide might be higher than some alternatives, its long-term benefits in terms of improved quality of life, reduced exacerbations, and lower hospitalization rates can contribute to overall cost savings.
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